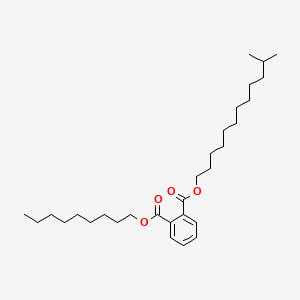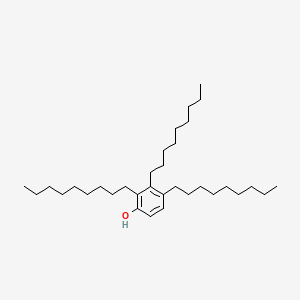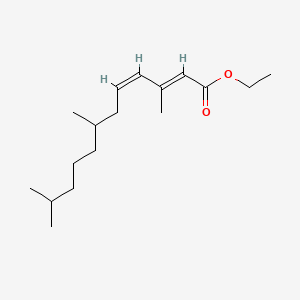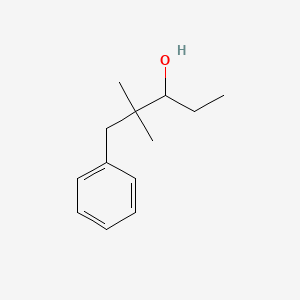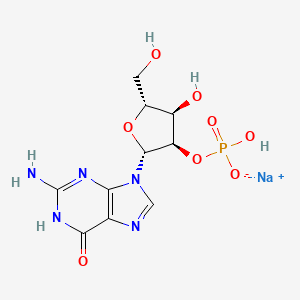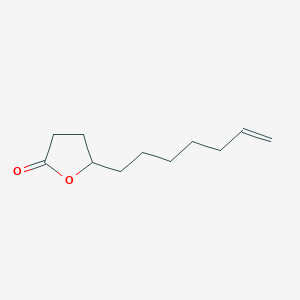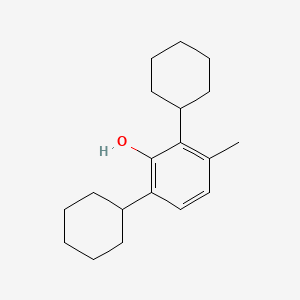
2,6-Dicyclohexyl-m-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dicyclohexyl-m-cresol: is an organic compound that belongs to the class of phenols It is characterized by the presence of two cyclohexyl groups attached to the 2 and 6 positions of the meta-cresol molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dicyclohexyl-m-cresol can be synthesized through the alkylation of meta-cresol with cyclohexanol in the presence of a catalyst such as perchloric acid. The reaction involves heating meta-cresol and perchloric acid to the desired temperature, followed by the dropwise addition of cyclohexanol. The reaction mixture is then stirred for a specific period, cooled, dissolved in ether, and neutralized .
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation processes, but on a larger scale. The reaction conditions, such as temperature, molar ratio of reactants, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dicyclohexyl-m-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclohexyl-substituted phenols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed:
Oxidation: Quinones with cyclohexyl groups.
Reduction: Cyclohexyl-substituted phenols.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2,6-Dicyclohexyl-m-cresol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug formulations due to its phenolic structure.
Industry: Utilized as an antioxidant in fuels, lubricating oils, and other oxygen-sensitive materials
Mécanisme D'action
The mechanism of action of 2,6-Dicyclohexyl-m-cresol involves its interaction with biological membranes and enzymes. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the cyclohexyl groups may enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and disrupting their integrity .
Comparaison Avec Des Composés Similaires
Meta-cresol: A simpler phenolic compound with a single methyl group.
2,6-Dicyclohexyl-4-methylphenol: Similar structure but with a different substitution pattern.
Ortho-cresol and Para-cresol: Isomers of meta-cresol with different positions of the methyl group.
Uniqueness: 2,6-Dicyclohexyl-m-cresol is unique due to the presence of two bulky cyclohexyl groups, which significantly influence its chemical reactivity and physical properties. This structural feature distinguishes it from other cresol derivatives and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
93840-40-5 |
|---|---|
Formule moléculaire |
C19H28O |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
2,6-dicyclohexyl-3-methylphenol |
InChI |
InChI=1S/C19H28O/c1-14-12-13-17(15-8-4-2-5-9-15)19(20)18(14)16-10-6-3-7-11-16/h12-13,15-16,20H,2-11H2,1H3 |
Clé InChI |
MNMFNWIRHMYXIX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C2CCCCC2)O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


